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Compound Name: 2-Chloro-N-methylnicotinamide

Cat. No.: B1601448 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-Chloro-N-methylnicotinamide (CAS No. 52943-20-1), a key heterocyclic compound with

applications in pharmaceutical and agrochemical research.[1] As direct experimental spectra

for this specific molecule are not readily available in public databases, this guide synthesizes

predicted spectroscopic data based on an expert analysis of structurally related analogs. The

methodologies and interpretations presented herein are designed to equip researchers,

scientists, and drug development professionals with a robust framework for the identification,

characterization, and quality control of 2-Chloro-N-methylnicotinamide.

Introduction to 2-Chloro-N-methylnicotinamide
2-Chloro-N-methylnicotinamide, with the molecular formula C₇H₇ClN₂O and a molecular

weight of 170.60 g/mol , belongs to the family of substituted pyridinecarboxamides.[1] The

presence of a chlorine atom at the 2-position of the pyridine ring and an N-methylamide group

at the 3-position imparts specific chemical properties that are of interest in medicinal chemistry

and material science. Accurate spectroscopic characterization is paramount for confirming the

molecular structure, assessing purity, and understanding its chemical behavior. This guide will

delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful technique for the structural elucidation of organic

molecules in solution. The predicted ¹H and ¹³C NMR spectra of 2-Chloro-N-
methylnicotinamide are based on the analysis of its constituent parts: the 2-chloropyridine

ring and the N-methylnicotinamide moiety.

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the three aromatic protons

on the pyridine ring and the protons of the N-methyl group. The electron-withdrawing effects of

the chlorine atom, the nitrogen atom in the ring, and the N-methylcarboxamide group will

influence the chemical shifts of the aromatic protons, causing them to appear in the downfield

region.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Chloro-N-methylnicotinamide
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Proton
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale

H-6 8.3 - 8.5 dd ~4-5, ~1-2

Deshielded by

the adjacent

nitrogen and the

chloro group.

H-4 7.9 - 8.1 dd ~7-8, ~1-2

Influenced by the

adjacent amide

group and meta

to the chloro

group.

H-5 7.3 - 7.5 dd ~7-8, ~4-5
Shielded relative

to H-4 and H-6.

N-H 8.0 - 8.5 q ~4-5

Broad signal,

coupling to the

N-CH₃ protons.

N-CH₃ 2.8 - 3.0 d ~4-5

Typical range for

an N-methyl

group of an

amide, coupled

to the N-H

proton.

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent and

concentration. Data is extrapolated from analysis of 2-chloropyridine and N-

methylnicotinamide.[2][3]

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Six

distinct signals are expected for the seven carbon atoms, with the pyridine ring carbons

appearing at lower field due to aromaticity and electronegative substituents.
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Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-N-methylnicotinamide

Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O 165 - 168
Typical chemical shift for an

amide carbonyl carbon.

C-2 150 - 153
Carbon bearing the chlorine

atom, significantly deshielded.

C-6 148 - 150
Carbon adjacent to the ring

nitrogen, deshielded.

C-4 138 - 140 Aromatic CH carbon.

C-3 130 - 133
Carbon attached to the amide

group.

C-5 122 - 125 Aromatic CH carbon.

N-CH₃ 26 - 28
Typical chemical shift for an N-

methyl group.

Note: Predicted chemical shifts are relative to TMS and can vary based on the solvent. Data is

extrapolated from analysis of 2-chloronicotinamide and N-methylnicotinamide.[4][5]

Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural

verification.

Workflow for NMR Data Acquisition
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Sample Preparation
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pick peaks
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Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Detailed Steps:

Sample Preparation: Accurately weigh 5-10 mg of 2-Chloro-N-methylnicotinamide and

dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

The choice of solvent is critical as it can influence chemical shifts.

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended

for better resolution).

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure

a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A longer acquisition time will be necessary due to the lower natural abundance of

¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak.

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule. The IR spectrum of 2-Chloro-N-methylnicotinamide will be dominated by
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absorptions from the amide group and the substituted pyridine ring.

Table 3: Predicted IR Absorption Frequencies for 2-Chloro-N-methylnicotinamide

Functional Group
Predicted
Wavenumber
(cm⁻¹)

Intensity Vibrational Mode

N-H 3300 - 3350 Medium Stretching

C-H (aromatic) 3050 - 3100 Medium Stretching

C-H (aliphatic) 2920 - 2980 Weak Stretching

C=O (Amide I) 1650 - 1680 Strong Stretching

C=N, C=C (ring) 1550 - 1600 Medium-Strong Stretching

N-H (Amide II) 1510 - 1550 Medium Bending

C-N 1250 - 1300 Medium Stretching

C-Cl 750 - 800 Strong Stretching

Note: Predicted frequencies are based on typical ranges for these functional groups and

analysis of related nicotinamide and chloropyridine compounds.[6][7]

Experimental Protocol for IR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR

spectra of solid samples.

Workflow for ATR-FTIR Analysis

Clean ATR
crystal

Acquire background
spectrum

Place small amount
of sample on crystal Apply pressure Acquire sample

spectrum Clean crystal

Click to download full resolution via product page

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
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Detailed Steps:

Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent

(e.g., isopropanol) and allowing it to dry completely.

Background Scan: Record a background spectrum of the empty ATR crystal. This will be

subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,

CO₂, H₂O).

Sample Application: Place a small amount of solid 2-Chloro-N-methylnicotinamide onto

the center of the ATR crystal.

Pressure Application: Use the instrument's pressure clamp to ensure good contact between

the sample and the crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum should be analyzed for the presence of the

characteristic absorption bands outlined in Table 3.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is crucial for confirming its identity.

Predicted Mass Spectrum
For 2-Chloro-N-methylnicotinamide (Molecular Weight: 170.60 g/mol ), the mass spectrum

will show a molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of

chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Therefore, we expect to see peaks at m/z

170 and 172.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Chloro-N-methylnicotinamide
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m/z Proposed Fragment Rationale

170/172 [C₇H₇ClN₂O]⁺ Molecular ion

141/143 [C₆H₄ClN₂]⁺
Loss of the N-methyl group

and a hydrogen atom

112/114 [C₅H₃ClN]⁺
Fragmentation of the amide

side chain

78 [C₅H₄N]⁺ Pyridine ring fragment

Note: The fragmentation pattern can vary depending on the ionization technique used (e.g.,

Electron Ionization, Electrospray Ionization).

Experimental Protocol for Mass Spectrometry
A common method for the analysis of small organic molecules is Gas Chromatography-Mass

Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Workflow for LC-MS Analysis

Sample Preparation Data Acquisition Data Analysis

Prepare dilute solution
in mobile phase Filter the solution Inject sample into

LC-MS system
Chromatographic

separation Mass analysis Extract mass spectrum
from chromatogram

Identify molecular ion
and fragment peaks

Click to download full resolution via product page

Caption: General workflow for LC-MS analysis.

Detailed Steps:

Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with

the LC mobile phase (e.g., acetonitrile, methanol).
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Chromatography: Inject the sample into an LC system equipped with a suitable column (e.g.,

C18) to separate the analyte from any impurities.

Ionization: The eluent from the LC is directed to the mass spectrometer's ion source.

Electrospray ionization (ESI) is a common choice for this type of molecule.

Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based

on their mass-to-charge ratio.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework

for the characterization of 2-Chloro-N-methylnicotinamide. By leveraging predictive data

derived from closely related analogs, researchers can confidently identify and assess the purity

of this important compound. The detailed experimental protocols offer a standardized approach

to data acquisition, ensuring reproducibility and reliability in the laboratory. As with any

analytical work, it is recommended to acquire experimental data on a certified reference

standard for definitive confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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